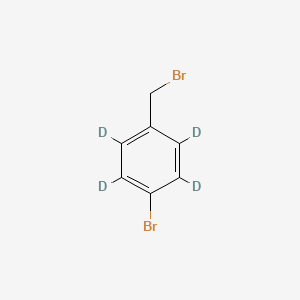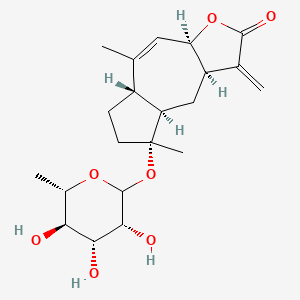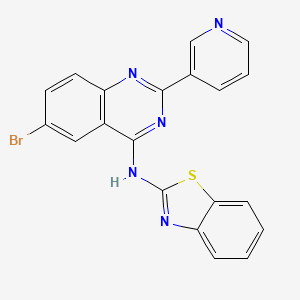
Egfr-IN-63
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Egfr-IN-63 is a small-molecule inhibitor targeting the epidermal growth factor receptor (EGFR), a receptor tyrosine kinase involved in the regulation of cell growth, survival, proliferation, and differentiation. This compound has gained attention due to its potential therapeutic applications, particularly in the treatment of cancers driven by aberrant EGFR signaling.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Egfr-IN-63 involves multiple steps, starting from commercially available starting materials. The key steps typically include the formation of the core structure through a series of condensation and cyclization reactions, followed by functional group modifications to enhance its inhibitory activity against EGFR. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale while maintaining the efficiency and safety of the process. This includes the use of large-scale reactors, continuous flow systems, and advanced purification techniques to ensure the compound meets the required quality standards for pharmaceutical use.
Análisis De Reacciones Químicas
Types of Reactions
Egfr-IN-63 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify certain functional groups within the molecule.
Substitution: Substitution reactions, such as nucleophilic or electrophilic substitution, are employed to introduce or replace functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions are typically derivatives of this compound with modified functional groups, which can be further evaluated for their biological activity and potential therapeutic applications.
Aplicaciones Científicas De Investigación
Egfr-IN-63 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the structure-activity relationships of EGFR inhibitors.
Biology: Employed in cellular and molecular biology studies to investigate EGFR signaling pathways and their role in cell proliferation and survival.
Medicine: Explored as a potential therapeutic agent for the treatment of cancers, particularly non-small cell lung cancer, where EGFR mutations are prevalent.
Industry: Utilized in the development of new EGFR-targeting drugs and in the optimization of existing therapeutic strategies.
Mecanismo De Acción
Egfr-IN-63 exerts its effects by binding to the adenosine triphosphate (ATP)-binding site of the EGFR tyrosine kinase domain. This binding inhibits the kinase activity of EGFR, preventing the phosphorylation of downstream signaling proteins involved in cell proliferation and survival. The inhibition of EGFR signaling leads to reduced tumor cell growth and increased apoptosis in cancer cells with aberrant EGFR activity.
Comparación Con Compuestos Similares
Egfr-IN-63 is compared with other EGFR inhibitors such as erlotinib, gefitinib, afatinib, and osimertinib. While these compounds share a common target, this compound is unique in its ability to selectively inhibit a broader range of EGFR mutations, including those that confer resistance to other inhibitors. This makes this compound a valuable addition to the arsenal of EGFR-targeting therapies.
List of Similar Compounds
- Erlotinib
- Gefitinib
- Afatinib
- Osimertinib
This compound stands out due to its enhanced selectivity and potency against various EGFR mutations, offering potential advantages in overcoming resistance mechanisms observed with other inhibitors.
Propiedades
Fórmula molecular |
C20H12BrN5S |
|---|---|
Peso molecular |
434.3 g/mol |
Nombre IUPAC |
N-(6-bromo-2-pyridin-3-ylquinazolin-4-yl)-1,3-benzothiazol-2-amine |
InChI |
InChI=1S/C20H12BrN5S/c21-13-7-8-15-14(10-13)19(25-18(23-15)12-4-3-9-22-11-12)26-20-24-16-5-1-2-6-17(16)27-20/h1-11H,(H,23,24,25,26) |
Clave InChI |
PVDVDPIAKYSVQR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)N=C(S2)NC3=NC(=NC4=C3C=C(C=C4)Br)C5=CN=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



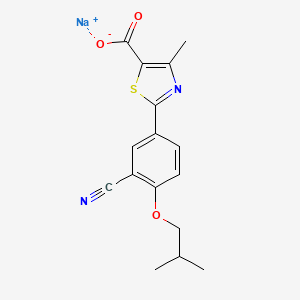

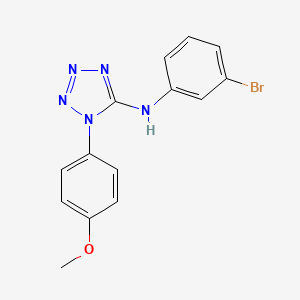
![(2R,3S,5S)-5-(hydroxymethyl)-2-[6-(3-methylbut-2-enylamino)purin-9-yl]oxolan-3-ol](/img/structure/B12400939.png)
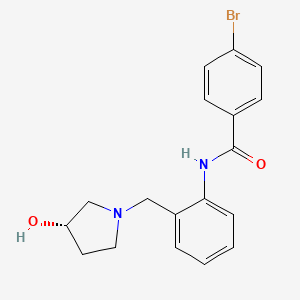
![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methoxy-2-sulfanylidenepyrimidin-4-one](/img/structure/B12400945.png)

![N-[(3-Methoxyphenyl)methyl]adenosine](/img/structure/B12400959.png)
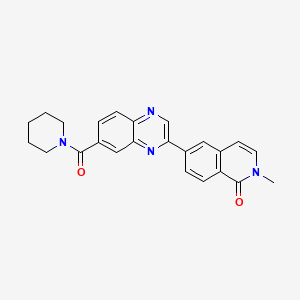

![4-[(E)-2-(3,4,5-trimethoxyphenyl)selenonylethenyl]-1H-indole](/img/structure/B12400995.png)
